Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15879915
Molecular Formula: C22H27N3O2
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N3O2 |
|---|---|
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | benzyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C22H27N3O2/c1-17-14-19(15-23-21(17)24-11-5-6-12-24)20-10-7-13-25(20)22(26)27-16-18-8-3-2-4-9-18/h2-4,8-9,14-15,20H,5-7,10-13,16H2,1H3 |
| Standard InChI Key | FWZKBYPJRDBDFT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCCC2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Introduction
Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It features a benzyl group, a pyrrolidine ring, and a pyridine derivative, which are crucial for its biological activities. The molecular weight of this compound is approximately 296.37 g/mol, and it includes two nitrogen atoms, contributing to its pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. These steps may include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine for esterification processes. The specific conditions, such as temperature and pressure, are crucial for optimizing yield and purity.
Biological Activities and Potential Applications
Compounds with pyrrolidine and pyridine structures often exhibit significant biological activities. Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is suggested to have potential neuroprotective properties, making it a candidate for further pharmacological exploration, particularly in drug development targeting neurological disorders or as an antimicrobial agent.
| Biological Activity | Potential Application |
|---|---|
| Neuroprotective | Neurological disorders |
| Antimicrobial | Infection treatment |
| Anti-inflammatory | Inflammation reduction |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume